Imidazol-1-yl-(2-methyl-3-pyridyl)methanone

RNA structure probing SHAPE-MaP in vivo transcriptomics

Reagent hydrolysis and poor cell permeability undermine live-cell RNA structure probing. NAI (2-methylnicotinic acid imidazolide), a cell-permeable SHAPE electrophile, selectively acylates RNA 2′-OH in flexible regions, enabling high-confidence in-cell structurome mapping. • Outperforms 1M7 in live-cell modification; enhanced aqueous stability reduces hydrolysis artifacts. • Validated across C2C12, H4SV, ESC, LNCaP lines for reproducible comparative studies. • β-mercaptoethanol quenching supports precise kinetic sampling. Supplied with COA/MSDS; shipped on dry ice.

Molecular Formula C10H9N3O
Molecular Weight 187.2
CAS No. 1055970-47-2
Cat. No. B609403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazol-1-yl-(2-methyl-3-pyridyl)methanone
CAS1055970-47-2
SynonymsNAI;  2-Methylnicotinic acid imidazolide;  2-Methylnicotinic acid imidazole; 
Molecular FormulaC10H9N3O
Molecular Weight187.2
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)N2C=CN=C2
InChIInChI=1S/C10H9N3O/c1-8-9(3-2-4-12-8)10(14)13-6-5-11-7-13/h2-7H,1H3
InChIKeyOWQPEDNXDCVXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NAI: Validated Live-Cell RNA SHAPE Probe


Imidazol-1-yl-(2-methyl-3-pyridyl)methanone, commonly referred to as 2-methylnicotinic acid imidazolide (NAI or mNAI), is a heterocyclic acylimidazole reagent with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol . It functions as an electrophilic SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) probe that selectively acylates the 2′-OH group of RNA ribose backbones in single-stranded or flexible regions, enabling interrogation of RNA secondary and tertiary structures at single-nucleotide resolution [1]. NAI is distinguished by its cell permeability, which permits RNA structure probing directly within living cells without requiring membrane permeabilization .

Risks of Generic NAI Substitution


Within the class of SHAPE electrophiles, compounds exhibit substantial divergence in reactivity profiles, membrane permeability, aqueous stability, and nucleotide bias—parameters that critically determine experimental outcomes [1]. For instance, the widely used reagent 1M7 (1-methyl-7-nitroisatoic anhydride) demonstrates high reactivity in vitro but suffers from rapid hydrolysis in aqueous buffers and limited cell penetration, rendering it suboptimal for live-cell studies [2]. Conversely, NAI-N3, an azide-modified analog of NAI, introduces an enrichment handle but exhibits reduced acylation efficiency compared to the parent compound [3]. Similarly, newer probes such as 2A3 may offer enhanced bacterial permeability but fail to recapitulate the well-characterized nucleotide reactivity profile of NAI in mammalian systems [4]. Therefore, indiscriminate substitution of NAI with an alternative SHAPE reagent—even one bearing structural similarity—risks compromising signal-to-background ratios, altering structure prediction accuracy, or introducing experimental artifacts. The quantitative evidence presented below substantiates NAI's distinct performance advantages over its closest comparators.

NAI vs. Other SHAPE Probes: Comparative Evidence


In Vivo Signal-to-Background vs. 1M7

NAI delivers markedly greater signal intensity with concomitantly reduced background noise compared to the widely used SHAPE reagent 1M7 when applied to live cells [1]. Quantitative densitometry of cDNA truncation products from mouse U1 snRNA and 5S rRNA revealed that NAI modification generated substantially higher band intensities than 1M7 under identical in vivo conditions, while simultaneously exhibiting minimal non-specific background in unmodified control lanes [2]. The authors concluded that acylimidazole reagents NAI and NAI-N3 give markedly greater signals with lower background than 1M7 for in vivo measurement of the RNA structurome .

RNA structure probing SHAPE-MaP in vivo transcriptomics chemical probing

Aqueous Stability vs. 1M7

NAI exhibits superior stability in aqueous solution relative to 1M7, a critical parameter for ensuring consistent modification kinetics across experimental replicates . The isatoic anhydride scaffold of 1M7 is susceptible to rapid hydrolysis in water, leading to time-dependent decay of reactive species and variable acylation efficiency . In contrast, the acylimidazole moiety of NAI demonstrates extended aqueous half-life, enabling more reproducible SHAPE modification when working with hydrated biological samples or when extended incubation periods are required .

RNA structure probing reagent stability aqueous hydrolysis experimental reproducibility

Reaction Kinetics & Nucleotide Bias

NAI operates with a distinct reaction half-life and nucleotide reactivity profile that differentiate it from both 1M7 and 5NIA [1]. In standardized SHAPE-MaP protocols, NAI is applied at a working concentration of 1 M in DMSO with an incubation time of 10 minutes at 37°C, whereas 1M7 is used at 100 mM for 5 minutes [2]. NAI effectively discriminates unpaired from paired adenosine residues but exhibits reduced discriminatory power for guanosine and cytosine compared to 1M7, which reports on all four ribonucleotides with relatively uniform reactivity [3]. This differential nucleotide bias may be advantageous in applications where adenosine-specific structural insights are prioritized.

RNA structure probing SHAPE reagent kinetics nucleotide reactivity MaP-seq

In-Cell Modification Efficiency vs. 1M7

NAI demonstrates consistently superior in-cell RNA modification efficiency compared to 1M7 across multiple adherent mammalian cell lines [1]. In a systematic evaluation of SHAPE reagents using MaP-seq readout, 5NIA and NAI were found to be more effective than 1M7 at modifying RNA in cells for all examined cell lines, including C2C12 myoblasts, H4SV hepatoma cells, embryonic stem cells (ESC), and LNCaP prostate cancer cells [2]. This enhanced in-cell performance is attributed to NAI's favorable cell permeability and its resistance to intracellular degradation pathways that rapidly inactivate 1M7 [3].

RNA structure probing in-cell SHAPE cell permeability live-cell transcriptomics

Structure Prediction Accuracy Benchmark

NAI-derived SHAPE reactivity data serves as a robust restraint for RNA secondary structure prediction algorithms, yielding high-accuracy models that recapitulate phylogenetically validated structures [1]. In comparative assessments, SHAPE-MaP experiments using NAI-generated reactivity profiles enabled accurate, automated calculation of relative adduct frequencies for each nucleotide across diverse RNA species, including small riboswitches and large eukaryotic mRNAs [2]. While newer reagents such as 2A3 have demonstrated modest improvements in bacterial systems, NAI remains the benchmark against which novel SHAPE probes are evaluated for mammalian applications, and its extensive validation in the literature provides a level of confidence not yet established for emerging alternatives [3].

RNA structure prediction SHAPE-directed folding bioinformatics comparative modeling

β-Mercaptoethanol Quenching Control

NAI-mediated acylation of RNA 2′-hydroxyl groups can be efficiently and rapidly terminated by the addition of β-mercaptoethanol, enabling precise temporal control over the modification reaction . This quenching characteristic is particularly advantageous for time-resolved SHAPE experiments and for high-throughput workflows where uniform reaction times across multiple samples are essential for quantitative comparisons. In contrast, alternative quenching agents such as DTT (dithiothreitol) are commonly employed for other SHAPE reagents, but β-mercaptoethanol provides rapid and complete termination of NAI reactivity . The ability to halt the reaction at a defined time point minimizes over-modification artifacts and ensures that the observed reactivity profile accurately reflects the RNA structural ensemble at the moment of quenching.

RNA structure probing experimental workflow reaction quenching high-throughput sequencing

NAI Application Scenarios


Live-Cell Transcriptome-Wide Probing

NAI is the reagent of choice for transcriptome-wide interrogation of RNA secondary structures directly within living cells. Its demonstrated cell permeability and superior in-cell modification efficiency relative to 1M7 enable high-confidence mapping of the RNA structurome in native cellular contexts [1]. When coupled with high-throughput sequencing readouts such as icSHAPE or SHAPE-MaP, NAI provides single-nucleotide resolution structural data that can be integrated with gene expression analyses to elucidate post-transcriptional regulatory mechanisms [2]. This application is particularly relevant for studies examining dynamic RNA structural changes in response to cellular stimuli, during differentiation, or in disease states.

RNA Structure Model Validation

NAI-derived SHAPE reactivity profiles serve as robust experimental restraints for refining and validating RNA secondary structure models generated by phylogenetic analysis or computational folding algorithms [1]. The extensive literature validating NAI's performance across diverse RNA classes—including ribosomal RNAs, riboswitches, viral RNAs, and long non-coding RNAs—provides confidence in the accuracy of NAI-constrained structural models [2]. This scenario is ideally suited for structural biologists and bioinformaticians seeking to confirm predicted RNA folds or to resolve ambiguities in regions with limited phylogenetic conservation.

Time-Resolved SHAPE Probing

The combination of NAI's enhanced aqueous stability relative to 1M7 and its efficient quenching by β-mercaptoethanol makes it the preferred reagent for time-resolved SHAPE experiments [1]. In studies examining RNA folding kinetics, ligand-induced conformational changes, or temperature-dependent structural transitions, NAI's resistance to spontaneous hydrolysis ensures that the measured reactivity accurately reflects the RNA structural state at the designated time point rather than being confounded by reagent decay [2]. Additionally, the ability to rapidly terminate the reaction with β-mercaptoethanol enables precise temporal sampling and facilitates high-throughput automated workflows [3].

Cross-Cell Type RNA Structure Analysis

NAI's consistent in-cell modification performance across multiple adherent mammalian cell lines—including C2C12 myoblasts, H4SV hepatoma cells, embryonic stem cells, and LNCaP prostate cancer cells—establishes it as a reliable probe for comparative RNA structure studies [1]. Researchers investigating cell-type-specific RNA structural variations, such as alternative splicing regulation or RNA-protein interaction dynamics, can employ NAI with confidence that observed differences reflect genuine biological variation rather than reagent-dependent artifacts [2]. The validated protocols for NAI-based in-cell SHAPE across diverse cell types also reduce method development time for laboratories initiating new cell-based RNA structure projects [3].

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